CAS number and IUPAC nomenclature for 3-amino-5-bromopyrazole derivatives
CAS number and IUPAC nomenclature for 3-amino-5-bromopyrazole derivatives
This guide provides an in-depth technical analysis of 3-amino-5-bromopyrazole, a critical scaffold in medicinal chemistry.[1] It addresses the specific challenges of tautomer-dependent nomenclature, CAS registration ambiguities, and regioselective synthesis.
Executive Summary: The Scaffold at a Glance
3-Amino-5-bromopyrazole (and its tautomer 5-amino-3-bromopyrazole) is a "privileged structure" in drug discovery, serving as a versatile precursor for kinase inhibitors (e.g., CDK, Syk, Aurora kinases) and antiviral agents (e.g., RSV inhibitors). Its utility lies in the orthogonal reactivity of its three functional handles:
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The Amino Group (C3/C5): Nucleophilic handle for amide coupling or urea formation.
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The Bromine Atom (C5/C3): Electrophilic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.
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The Pyrazole Nitrogen (N1): Site for alkylation or arylation to lock the tautomeric state.
Nomenclature & Identity: The Tautomerism Challenge
The Core Ambiguity
In solution, unsubstituted pyrazoles undergo rapid annular tautomerism (proton migration between N1 and N2). Consequently, 3-amino-5-bromopyrazole and 5-amino-3-bromopyrazole are chemically identical until the N1-position is substituted.[1] However, chemical databases assign distinct CAS numbers to these tautomers, which can lead to procurement errors.
CAS Registry Data
| Compound Name (IUPAC) | Common Designation | CAS Number | Note |
| 5-Bromo-1H-pyrazol-3-amine | 3-Amino-5-bromopyrazole | 950739-21-6 | Primary Entry. Most common commercial identifier. |
| 3-Bromo-1H-pyrazol-5-amine | 5-Amino-3-bromopyrazole | 1203705-55-8 | Tautomer entry; often points to the same physical lot in catalogs. |
| 5-Bromo-1H-pyrazol-3-amine HCl | Hydrochloride Salt | 1956310-02-3 | Improved stability form.[1] |
| 3-Bromo-1H-pyrazole | Core Scaffold (No NH2) | 14521-80-3 | Do not confuse with the amino derivative.[1] |
IUPAC Numbering Rules
IUPAC nomenclature prioritizes the heteroatom bearing the hydrogen atom as position 1 .
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Tautomer A: If H is on the nitrogen adjacent to the amino group, the amino is at position 3 and bromo is at 5 .
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Tautomer B: If H is on the nitrogen adjacent to the bromo group, the bromo is at position 3 and amino is at 5 .
Critical Insight for Search: When searching databases like SciFinder or Reaxys, always search by structure rather than name to capture both tautomeric records.
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the proton migration that makes these two "distinct" CAS entries chemically equivalent in solution.
[1]
Synthesis & Regioselectivity
The Regioselectivity Trap
A common error is attempting to synthesize 3-amino-5-bromopyrazole via direct bromination of 3-aminopyrazole.[1]
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Result: 4-Bromo-3-aminopyrazole (CAS 15815-06-2).[1]
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Reason: The C4 position is the most electron-rich site in the pyrazole ring and reacts preferentially with electrophiles.
Validated Synthetic Routes
To place the bromine at C5 (or C3), one must block C4 or use a cyclization strategy.
Route A: The Sandmeyer Approach (From 3,5-Diaminopyrazole)
This is a classic method to access the 3-halo-5-amino substitution pattern.[1]
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Start: 3,5-Diaminopyrazole.
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Step: Controlled diazotization of one amino group followed by Sandmeyer bromination (CuBr/HBr).
Route B: Cyclization of Nitriles (De Novo Synthesis)
This route constructs the ring with the substituents in place.
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Precursor: 3-Bromo-3-iminopropanenitrile (or 2,3-dibromopropanenitrile which eliminates HBr in situ).[1]
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Reagent: Hydrazine Hydrate (N₂H₄·H₂O).
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Mechanism: Hydrazine attacks the nitrile and the imidate/bromo carbon, cyclizing to form the pyrazole core.
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Reference: This method is analogous to the synthesis of 3-amino-5-chloropyrazole described in early heterocyclic literature (e.g., J. Org.[1] Chem.).[5][6][7][8][9][10][11][12][13][14][15][16]
Synthesis Workflow Diagram
[1][17]
Key Derivatives in Drug Development
The 3-amino-5-bromopyrazole scaffold is a precursor to several high-value kinase inhibitors. The bromine is typically replaced by an aryl group (Suzuki coupling), and the amine is acylated to form a hinge-binding motif.
| Derivative Class | Target / Mechanism | Structural Modification | Reference |
| PCTAIRE Inhibitors | CDK16 (Cyclin-Dependent Kinase) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[1] The 5-bromo is coupled to solubilizing groups.[1] | [1] |
| RSV Antivirals | Fusion Inhibitors | 5-Bromo-1H-pyrazol-3-amine is condensed with 2-hydroxy-4-oxo-2-hexenoic acid esters to form pyrazolo[1,5-a]pyrimidines . | [2] |
| Syk Inhibitors | Spleen Tyrosine Kinase | Fused pyrazolopyrazine derivatives synthesized from the 3-amino-5-bromo precursor. | [3] |
| Tozasertib Analogs | Aurora Kinase | 3-Aminopyrazole core; 5-position substituted with aryl/heteroaryl rings.[1] | [4] |
Experimental Protocol: General Coupling Condition
For the functionalization of the C5-Bromine (Suzuki-Miyaura Coupling):
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Reactants: 3-Amino-5-bromopyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).
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Base: K₂CO₃ (2.0 M aq, 3.0 eq).
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Solvent: 1,4-Dioxane / Water (4:1).
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Conditions: Microwave irradiation at 120°C for 30 min or Reflux for 12 h.
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Note: Protect the free amine (e.g., as a Boc-carbamate) if the catalyst is sensitive, though many modern Pd catalysts tolerate the free amine.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol.[1] Sci. 2022, 23(23), 14834.
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RSV Antiviral Pyrazolo- and Triazolo-Pyrimidine Compounds. Patent WO2016174079A1.[1] (Describes the use of CAS 950739-21-6 as Intermediate D47).
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3-Aminopyrazolopyrazine Derivatives as Spleen Tyrosine Kinase Inhibitors. Chem. Biol. Drug Des.[11] 2016, 88(5), 762-773.
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2020, 25(1), 135.
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